molecular formula C23H26N6O2 B10941865 6-(3-methoxyphenyl)-1,3-dimethyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(3-methoxyphenyl)-1,3-dimethyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10941865
M. Wt: 418.5 g/mol
InChI Key: NPSOXMJEARFBGE-UHFFFAOYSA-N
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Description

N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of pyrazole and pyrazolo[3,4-b]pyridine cores, along with the carboxamide group, makes it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C23H26N6O2

Molecular Weight

418.5 g/mol

IUPAC Name

6-(3-methoxyphenyl)-1,3-dimethyl-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H26N6O2/c1-13(2)29-14(3)10-20(27-29)25-23(30)18-12-19(16-8-7-9-17(11-16)31-6)24-22-21(18)15(4)26-28(22)5/h7-13H,1-6H3,(H,25,27,30)

InChI Key

NPSOXMJEARFBGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)C)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC(=CC=C4)OC

Origin of Product

United States

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